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2-Methyl-1-pyrrolinium

Cat. No.: B1240533
M. Wt: 84.14 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-O
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Description

Context within Cyclic Iminium Ions and Heterocyclic Chemistry

2-Methyl-1-pyrrolinium is a five-membered heterocyclic compound and a member of the cyclic iminium ion class. wikipedia.orgnih.gov Iminium ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom, a feature that renders them highly electrophilic and thus reactive towards nucleophiles. mdpi.com As a cyclic imine, this compound is a hydrogenated derivative of pyrrole (B145914), specifically a 1-pyrroline (B1209420) substituted at the 2-position with a methyl group. wikipedia.orgacs.org Pyrrolines, in their various isomeric forms, are fundamental structures in heterocyclic chemistry, a vast field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org The reactivity of the iminium moiety within the pyrroline (B1223166) ring structure makes this compound a key player in the construction of more complex nitrogen-containing heterocyclic systems. mdpi.com

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC Name5-methyl-3,4-dihydro-2H-pyrrol-1-ium nih.gov
Molecular FormulaC₅H₁₀N⁺ nih.gov
PubChem CID7696741 nih.gov
ChEBI IDCHEBI:78220 nih.gov
SynonymsThis compound, 2-MPN, 2-methyl-1-pyrroline(1+) nih.gov

Historical Perspectives on its Discovery and Initial Syntheses

The history of this compound is intrinsically linked to the broader development of synthetic methods for cyclic imines. While a singular "discovery" of this specific compound is not prominently documented, its existence as a reactive species was inferred from early studies on the chemistry of pyrrolidine (B122466) and its derivatives. General synthetic routes to 2-substituted-1-pyrrolines have been known for a considerable time, often involving the cyclization of bifunctional linear molecules.

One of the established methods for preparing 2-methyl-1-pyrroline (B1218662), the neutral base of this compound, involves the cyclization of 5-chloro-2-pentanone. guidechem.com Another significant approach is the intramolecular hydroamination of 4-pentyn-1-amine (B190168), a reaction that can be catalyzed by transition metal complexes, such as those of rhodium(I). chemicalbook.comrsc.org The development of such catalytic systems in the latter half of the 20th century provided more efficient and selective pathways to cyclic imines, including 2-methyl-1-pyrroline. rsc.org The study of tropane (B1204802) alkaloid biosynthesis also shed light on the natural formation of the N-methylated version of this pyrrolinium cation, which was identified as a key intermediate long before its enzymatic synthesis was fully understood. acs.org The first chemical synthesis of tropinone (B130398) in 1901, a key downstream product, implied the intermediacy of such reactive species. acs.org

Significance as a Fundamental Building Block and Reactive Intermediate in Organic Synthesis

The significance of this compound in organic synthesis stems from its dual nature as a versatile building block and a highly reactive intermediate. orgsyn.orgchemimpex.com Its electrophilic iminium carbon is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the 2-position of the pyrrolidine ring. This reactivity is harnessed in numerous synthetic strategies to construct complex molecular architectures.

In the realm of natural product synthesis, the N-methylated form of this compound is a cornerstone intermediate in the biosynthesis of tropane alkaloids, such as cocaine and scopolamine (B1681570). wikipedia.org It is formed in nature from the amino acid ornithine via N-methylputrescine. nih.gov This biosynthetic pathway has inspired chemists to use this compound and its derivatives in the total synthesis of these and other alkaloids. mdpi.com For instance, it serves as a precursor in the synthesis of various pyrrolizidine (B1209537) and indolizidine alkaloids. mdpi.com

Furthermore, this compound is a valuable substrate in biocatalysis. Imine reductases (IREDs) have been identified and engineered to asymmetrically reduce 2-methyl-1-pyrroline to produce chiral 2-methylpyrrolidine (B1204830), a valuable building block for the pharmaceutical industry. researchgate.net The compound's utility also extends to cascade reactions, where its formation in situ can trigger a sequence of bond-forming events to rapidly build molecular complexity. nih.gov

Table 2: Selected Applications of this compound in Synthesis

Application AreaDescription
Natural Product SynthesisKey intermediate in the synthesis of tropane, pyrrolizidine, and indolizidine alkaloids. mdpi.comwikipedia.org
Pharmaceutical DevelopmentServes as a building block for pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
BiocatalysisSubstrate for imine reductases to produce chiral 2-methylpyrrolidine. researchgate.net
Heterocyclic ChemistryVersatile precursor for a variety of more complex heterocyclic compounds. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N+ B1240533 2-Methyl-1-pyrrolinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3/p+1

InChI Key

CTSZPNIMMLSKDV-UHFFFAOYSA-O

SMILES

CC1=[NH+]CCC1

Canonical SMILES

CC1=[NH+]CCC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Methyl 1 Pyrrolinium

Electrophilic Character and Nucleophilic Addition Reactions

2-Methyl-1-pyrrolinium exists as the protonated form of 2-methyl-1-pyrroline (B1218662) and is the predominant species at a neutral pH of 7.3. nih.gov The core of its reactivity lies in the cyclic imine group, which imparts a significant electrophilic character to the C-2 carbon atom. This makes the molecule susceptible to attack by a wide range of nucleophiles. rsc.org 1-Pyrrolines are recognized as valuable cyclic imines whose reactivity facilitates synthetic manipulation through nucleophilic attack on the prochiral endocyclic imine carbon, enabling stereoselective transformations. rsc.org

The polarized C=N bond in this compound readily accepts nucleophiles at the carbon atom. This electrophilicity is fundamental to its role in chemical synthesis. A key example of this reactivity is observed in biocatalysis, where imine reductases (IREDs) can catalyze the stereospecific reduction of the imine.

An imine reductase from Candida parapsilosis (CpIM1) has been shown to catalyze the reduction of 2-methyl-1-pyrroline to (S)-2-methylpyrrolidine. nih.gov This transformation represents a formal nucleophilic addition of a hydride ion (from the NADPH cofactor) to the electrophilic imine carbon. The enzyme exhibits activity over a broad pH range of 5-9 for this substrate, achieving approximately 30% conversion and a 75% enantiomeric excess for the (S)-enantiomer. nih.gov The specific activity observed for this reduction is comparable to other reported IREDs. nih.gov

Nucleophile SourceReagent/EnzymeProductReference
Hydride (H⁻)Imine Reductase (CpIM1) / NADPH(S)-2-methylpyrrolidine nih.gov

The electrophilic nature of the imine carbon in pyrroline (B1223166) derivatives makes them suitable substrates for reactions with highly nucleophilic organometallic reagents. These reactions provide an effective route for carbon-carbon bond formation at the C-2 position of the pyrrolidine (B122466) ring system.

A notable example involves the reaction of 2-(methoxycarbonyl)-1-pyrroline with the Grignard reagent, methylmagnesium bromide (CH₃MgBr). This reaction, conducted in the presence of triethylamine/trimethylsilyl chloride, results in the formation of 2-acetyl-1-pyrroline. acs.org

Furthermore, 2-methyl-1-pyrroline itself can be functionalized using organometallic chemistry. Deprotonation at the C-5 methyl group using a strong base like lithium diisopropylamide (LDA) generates a carbanion. This nucleophilic species can then react with electrophiles, such as 1-bromo-3-chloro-2-methylpropane, to furnish an intermediate salt that can be subsequently reduced to form indolizidine alkaloids. In a different context, 2-methyl-1-pyrroline has been shown to react with acyl-palladium intermediates, which are organometallic species, to yield bicyclic β-lactam structures. researchgate.net

Pyrroline DerivativeOrganometallic ReagentProduct TypeReference
2-(methoxycarbonyl)-1-pyrrolineCH₃MgBr (Grignard Reagent)2-acetyl-1-pyrroline acs.org
2-methyl-1-pyrrolineLDA / 1-bromo-3-chloro-2-methylpropaneIndolizidine precursor
2-methyl-1-pyrrolineAcyl-palladium intermediateBicyclic β-lactam researchgate.net

General Nucleophilic Additions to the Imine Functionality

Cycloaddition Reactions of 2-Methyl-1-pyrroline

Cycloaddition reactions are powerful tools for constructing complex cyclic molecules, often with high stereocontrol. rsc.org 2-Methyl-1-pyrroline, containing a C=N double bond, can participate as a 2π-component (dipolarophile) in these transformations, particularly in [3+2] cycloadditions.

1,3-Dipolar cycloadditions are a cornerstone of heterocyclic synthesis, enabling the construction of five-membered rings. acs.org The reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile like 2-methyl-1-pyrroline is a highly efficient method for synthesizing the pyrrolidine scaffold, a motif prevalent in natural products and pharmaceuticals. rsc.orgacs.org

In these reactions, the azomethine ylide adds across the C=N bond of the 2-methyl-1-pyrroline. This process allows for the creation of complex polycyclic structures, such as pyrrolizidines, with multiple stereocenters in a single step. acs.org The reaction of azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or ketones, with cyclic dipolarophiles provides access to intricate polycyclic products. acs.orgacs.orgmdpi.com The cycloaddition can be catalyzed by various metal complexes, which often allows for high control over regio-, diastereo-, and enantioselectivity. rsc.orgacs.org For instance, the reaction of nitropyridines with N-methyl azomethine ylide has been studied to synthesize pyrrolines condensed with a pyridine (B92270) ring. nih.gov

The [3+2] cycloaddition is a broader class of reactions that includes 1,3-dipolar cycloadditions. These reactions involve a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. sci-rad.com This pathway is a highly versatile and atom-efficient method for synthesizing heterocyclic compounds like pyrrolidines and their derivatives. rsc.orgsci-rad.com

2-Methyl-1-pyrroline can serve as the two-atom component in these reactions. The interaction of its C=N double bond with a suitable three-atom system leads to the formation of a new five-membered ring fused to the original pyrroline ring. These reactions often proceed with high regio- and stereoselectivity, making them valuable in synthetic organic chemistry. sci-rad.com The use of metal catalysis, for example with gold or rhodium complexes, can facilitate formal [3+2] cycloadditions to produce various substituted pyrroline structures. rsc.org

1,3-Dipolar Cycloadditions (e.g., with Azomethine Ylides)

Ring-Opening Reactions and Equilibria

While the pyrroline ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly when mediated by transition metal catalysts. One of the most prominent examples is ring-opening metathesis.

Pyrroline, as a cyclic imine, can undergo ring-opening metathesis with alkylidene complexes of molybdenum. researchgate.net In a specific study, pyrroline was shown to react with a molybdenum complex, Mo(=CHR')(=NAr)(OR)₂, to form an intermediate pyrroline-bound complex. This adduct then transforms into a mixed bis(imide) product, Mo(=NCH₂CH₂CH₂CH=CHBut)(=NAr)[OCMe₂(CF₃)]₂, representing the ring-opened compound. researchgate.net The reaction proceeds with a first-order rate constant of 1.4 x 10⁻² min⁻¹ at 55 °C. researchgate.net

Additionally, heating a solution of 2-methyl-1-pyrroline with a ruthenium carbene complex, (Cl)₂(PCy₃)₂RuCHPh, to 90 °C can result in the ring-opening oligomerization of the cyclic imine. researchgate.net These reactions highlight that the C=N bond can be cleaved and reformed in the presence of suitable metal catalysts, providing a pathway to linear or oligomeric structures from the cyclic precursor.

Kinetic and Equilibrium Studies of Ring Opening in Aqueous Solution

The behavior of 2-aryl-1-methyl-1-pyrrolinium ions in aqueous solutions has been subject to kinetic and equilibrium studies, revealing insights into their transformation. Ultraviolet spectral and kinetic measurements demonstrate that these cyclic iminium ions undergo a ring-opening reaction. cdnsciencepub.com In solution, an equilibrium is established between the closed-ring pyrrolinium ion and the open-ring amino ketone form. cdnsciencepub.comnih.gov

Specifically, for 2-aryl-1-methyl-1-pyrrolinium ions, the ring-opened species is identified as 4-methylaminobutyrophenone. cdnsciencepub.com The position of this equilibrium is significantly influenced by the pH of the aqueous solution. cdnsciencepub.comnih.gov Under isothermal conditions, the composition of the mixture can range from almost complete ring-opening to complete ring-closure depending on the pH. nih.gov Spectral analysis suggests that in basic solutions, the ring-opened 4-methylaminobutyrophenone is the predominant species, with the pseudobase of the pyrrolinium ion being a minor component. cdnsciencepub.com

NMR spectroscopy of aqueous solutions of similar systems, like 4-aminobutyraldehyde which exists in equilibrium with its cyclic form Δ¹-pyrroline, has confirmed the presence of both protonated and hydrated open-chain aldehydes in equilibrium with the cyclic pyrroline and pyrrolinium salts. researchgate.net The equilibrium constants for ring closure have been calculated, and the influence of substituents has been noted. For instance, substituting a methyl group for an amido hydrogen in the open form of pyrazolodiazepinones leads to a fivefold increase in the ring closure equilibrium constant, while methylation of the terminal amino group does not cause a significant change. nih.gov

The following table summarizes the key aspects of the equilibrium:

SpeciesConditions Favoring PresenceAnalytical Evidence
2-Aryl-1-methyl-1-pyrrolinium ion (closed ring)Acidic to neutral pHUV Spectroscopy cdnsciencepub.com
4-Methylaminobutyrophenone (open ring)Basic pHUV Spectroscopy cdnsciencepub.com
PseudobaseMinor component in basic solutionSpectral analysis cdnsciencepub.com
Protonated/Hydrated Aldehyde (open ring)pH dependentNMR Spectroscopy researchgate.net

Metal-Mediated Ring-Opening Metathesis (ROMP) of Cyclic Imines

While Ring-Opening Metathesis Polymerization (ROMP) is a well-established method for polymer synthesis from cyclic olefins, its application to cyclic imines like pyrrolines is a more recent development. 20.210.105mdpi.comnih.gov The process involves a metal-mediated carbon-heteroatom double bond exchange. researchgate.net

Molybdenum alkylidene complexes of the type Mo(=CHR')(=NAr)(OR)₂ have been shown to effect the ring-opening metathesis of pyrroline. researchgate.net In this reaction, a pyrroline-bound intermediate complex can be isolated and characterized. For instance, the adduct Mo(=CHBut)(=NAr)[OCMe₂(CF₃)]₂(pyrroline) was crystallographically characterized and was observed to transform into the mixed bis(imide) product, Mo(=NCH₂CH₂CH₂CH=CHBut)(=NAr)[OCMe₂(CF₃)]₂, with a first-order rate constant of 1.4 x 10⁻² min⁻¹ at 55 °C. researchgate.net

The success of such metathesis reactions often relies on the formation of strong metal-heteroatom bonds, which provides the thermodynamic driving force. researchgate.net Early transition metals with high oxophilicity are often effective for these transformations. researchgate.net

It is important to distinguish metal-mediated ROMP from metal-free ROMP, a more recent innovation that utilizes organic initiators and photoredox catalysis, expanding the scope and accessibility of ROMP for creating novel polymeric materials. nih.govnih.gov

Mechanistic Studies of this compound Transformations

Investigation of Reaction Intermediates

The transformations of 2-methyl-1-pyrroline and its derivatives involve several key reactive intermediates. In the context of its formation from the Hofmann rearrangement of cyclobutanecarboxamide, a cyclobutylamine (B51885) intermediate is proposed, which then undergoes a ring expansion. researchgate.net

During the formation of pyrroles from the reaction of pyrrolidine with aldehydes, a number of reactive intermediates have been identified, including azomethine ylides, conjugated azomethine ylides, and enamines. nih.gov These intermediates can be trapped, which provides a pathway to functionalized amines and diverts the reaction from simple aromatization. nih.gov For instance, the reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with an aliphatic amine is proposed to proceed through specific intermediates, with computational studies suggesting that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org

In copper-catalyzed intramolecular C-H amination reactions leading to pyrrolidines, a fluorinated copper(II) complex, [(TpiPr2OH)CuF], has been isolated and characterized as a relevant intermediate in the mechanistic pathway. acs.org However, kinetic studies have shown that while a putative fluorinated intermediate can be converted to the product under catalytic conditions, its formation profile is distinct from the main reaction pathway, suggesting it is not a direct intermediate in that specific transformation. acs.org

The table below outlines some of the key intermediates investigated in pyrroline chemistry:

Reaction TypeInvestigated IntermediatesMethod of Investigation
Hofmann Rearrangement/Ring ExpansionCyclobutylamine researchgate.netMechanistic Proposal researchgate.net
Pyrrole (B145914) formation from PyrrolidineAzomethine ylides, Enamines nih.govTrapping experiments, Computational studies nih.gov
Reaction of 3-hydroxy-3-pyrrolin-2-onesMultiple proposed intermediates beilstein-journals.orgComputational (DFT) studies beilstein-journals.org
Copper-catalyzed C-H aminationFluorinated Copper(II) complex acs.orgIsolation, X-ray diffraction, Kinetic studies acs.org

Radical Pathways in 2-Methyl-1-pyrroline Chemistry

Radical intermediates play a significant role in the chemistry of 2-methyl-1-pyrroline and related compounds. The formation of 1-pyrrolines can be achieved through reactions involving iminyl radicals. rsc.org These radicals can be generated from O-acyl oxime derivatives using a photocatalyst and visible light, leading to a cascade reaction involving intramolecular cyclization. rsc.org Another method for generating iminyl radicals involves the reduction of oxime esters with nickel powder and acetic acid. rsc.org

In the context of spin trapping, the oxidation of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) in Fenton systems leads to the formation of aminoxyl radicals. cdnsciencepub.com Mechanistic studies have shown that this oxidation proceeds via DMPO-OH and is driven by Fe³⁺, forming 1-hydroxy-5,5-dimethyl-1-pyrrolid-2-one (HDMPN) as a key intermediate. cdnsciencepub.com HDMPN exists in equilibrium with its tautomer, 2-hydroxy-5,5-dimethyl-1-pyrroline-N-oxide (HDMPO), and both can be converted to ESR-visible aminoxyl radicals. cdnsciencepub.com

The generation of α-amino radicals from cyclic amines can also be achieved through photoredox catalysis. beilstein-journals.org These radicals can then participate in various reactions, such as addition to electron-deficient alkenes. beilstein-journals.org The mechanism for the formation of the subsequent iminium ion can proceed through either hydrogen atom abstraction from the amine radical cation or deprotonation followed by one-electron oxidation. beilstein-journals.org

Rearrangement and Cascade Reactions Involving Pyrrolinium Intermediates

Pyrrolinium intermediates are pivotal in various rearrangement and cascade reactions, leading to the formation of diverse heterocyclic structures. A notable example is the Hofmann rearrangement of cyclobutanecarboxamide, which, when treated with bis(trifluoroacetoxy)iodobenzene, proceeds through a cascade involving the initial rearrangement to a cyclobutylamine intermediate that then undergoes an in situ ring expansion to form 1-pyrroline (B1209420). researchgate.net This methodology has been extended to synthesize more complex structures like 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts. researchgate.net

Cascade reactions initiated by the formation of a pyrrolinium ion are also prevalent. For instance, a cascade process involving a copper-catalyzed dehydrogenation of a saturated cyclic amine, followed by decarboxylation and cross-coupling, can lead to acylated N-heterocycles. organic-chemistry.org Similarly, gold-catalyzed additions of amino alcohols to alkynes can proceed through a cascade involving a Claisen-type rearrangement of an intermediate enamine, ultimately forming dihydropyrrole derivatives. organic-chemistry.org

Furthermore, a chiral Brønsted acid and a palladium catalyst can cooperatively facilitate an asymmetric cascade aza-Piancatelli rearrangement/hydroamination of alkynyl-functionalized furylcarbinols with anilines. This process generates cis-selective multifunctionalized cyclopentenones, which then undergo an intramolecular hydroamination to afford enantioenriched cyclopenta[b]pyrrolines. acs.org Enzymatic cascades are also known to involve pyrrolinium-like intermediates in the biosynthesis of various natural products. nih.gov

Role in Natural Product Biosynthesis and Metabolomic Studies

Central Precursor in Alkaloid Biosynthesis

The N-methyl-Δ1-pyrrolinium cation is a common intermediate derived from the amino acids ornithine or arginine via putrescine. mdpi.com Its formation represents a significant metabolic crossroads, channeling primary metabolites into the diverse pathways of secondary metabolism.

N-Methyl-Δ1-pyrrolinium Cation as a Key Intermediate in Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of the characteristic bicyclic tropane ring, the structural core of alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570), begins with the formation of the N-methyl-Δ1-pyrrolinium cation. mdpi.com This cation serves as the foundational five-membered ring upon which the rest of the tropane skeleton is constructed. nih.gov Research has shown that this cation is the common precursor for all tropane alkaloids. mdpi.com The pathway commences with the conversion of ornithine or arginine to putrescine, which is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). mdpi.comnih.gov Subsequently, N-methylputrescine undergoes oxidative deamination, catalyzed by N-methylputrescine oxidase (MPO), to form 4-methylaminobutanal. mdpi.comnih.gov This aminoaldehyde spontaneously cyclizes to generate the N-methyl-Δ1-pyrrolinium cation. mdpi.comnih.gov This cation then serves as the starter unit for the formation of the second ring of the tropane structure. pnas.org

Involvement in Nicotine (B1678760) Biosynthetic Pathways

The N-methyl-Δ1-pyrrolinium cation is also a vital precursor for the pyrrolidine (B122466) ring of nicotine, a prominent alkaloid in tobacco and other Nicotiana species. pnas.orgnih.govresearchgate.net The biosynthetic pathway to nicotine shares its initial steps with tropane alkaloid formation, up to the creation of the N-methyl-Δ1-pyrrolinium cation. pnas.orgmdpi.com In nicotine biosynthesis, this cation condenses with a derivative of nicotinic acid to form nicotine. pnas.orgresearchgate.net The shared origin of the pyrrolidine ring in both tropane alkaloids and nicotine from the N-methyl-Δ1-pyrrolinium cation has been confirmed through isotopic labeling studies. mdpi.com

Contribution to the Diversity of Pyrrolidine Alkaloids

Beyond tropane and nicotine alkaloids, the N-methyl-Δ1-pyrrolinium cation is a precursor to a broader range of pyrrolidine alkaloids. nih.gov The reactivity of this cation allows for its participation in various condensation reactions, leading to a diversity of chemical structures. For instance, the non-enzymatic condensation of the N-methyl-Δ1-pyrrolinium cation with acetoacetic acid can form hygrine (B30402). pnas.orgnih.gov Furthermore, studies involving the silencing of key enzymes in tropane alkaloid biosynthesis have revealed an accumulation of numerous other pyrrolidine alkaloids, highlighting the cation's role as a central hub for their production. researchgate.net This demonstrates that the metabolic fate of the N-methyl-Δ1-pyrrolinium cation is a critical determinant of the final alkaloid profile within a plant.

Enzymatic Control and Non-Enzymatic Processes in Biosynthetic Pathways

The biosynthesis involving the N-methyl-Δ1-pyrrolinium cation is a blend of precisely controlled enzymatic reactions and spontaneous chemical transformations.

The formation of the N-methyl-Δ1-pyrrolinium cation itself is a multi-step enzymatic process. Key enzymes include:

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in the pathway, the methylation of putrescine to N-methylputrescine. mdpi.comnih.govnih.gov PMT is considered a rate-limiting enzyme in the biosynthesis of both tropane and nicotine alkaloids. nih.gov

N-methylputrescine oxidase (MPO): This copper-dependent diamine oxidase catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. mdpi.comnih.gov

Following the enzymatic production of 4-methylaminobutanal, the formation of the N-methyl-Δ1-pyrrolinium cation occurs through a spontaneous intramolecular cyclization, a Schiff base formation. mdpi.comnih.gov

Subsequent reactions involving the N-methyl-Δ1-pyrrolinium cation can be either enzymatic or non-enzymatic. For example, the condensation with a nicotinic acid derivative in nicotine biosynthesis is an enzymatically controlled process. pnas.org In contrast, the formation of hygrine through the reaction with acetoacetic acid is considered a non-enzymatic process. pnas.orgnih.gov More recently, the enzyme-catalyzed condensation of the N-methyl-Δ1-pyrrolinium cation with malonyl-CoA, mediated by a polyketide synthase, has been identified as a crucial step in tropinone (B130398) biosynthesis. d-nb.info This discovery highlights the intricate interplay between enzymatic catalysis and the inherent reactivity of the cation in shaping the diversity of alkaloid structures.

Metabolic Engineering and Biosynthetic Pathway Elucidation Studies

The central role of the N-methyl-Δ1-pyrrolinium cation has made it a prime target for metabolic engineering efforts aimed at increasing the production of valuable alkaloids. Overexpression of genes encoding key biosynthetic enzymes, such as putrescine N-methyltransferase (PMT) and ornithine decarboxylase (ODC), has been shown to enhance the production of tropane alkaloids in transgenic plants and hairy root cultures. nih.govacs.orgnih.gov For instance, overexpressing the pmt gene has been a common strategy to boost scopolamine production. nih.gov Similarly, increasing the expression of ODC has led to higher yields of hyoscyamine and anisodamine. nih.govacs.org

Furthermore, the elucidation of the biosynthetic pathways involving the N-methyl-Δ1-pyrrolinium cation has been greatly advanced by modern analytical techniques and genetic tools. The identification of the pyrrolidine ketide synthase (PYKS) involved in tropinone biosynthesis was a significant breakthrough, clarifying a long-elusive part of the tropane alkaloid pathway. d-nb.info Silencing this gene led to an accumulation of the N-methyl-Δ1-pyrrolinium cation, confirming its position as a key intermediate. researchgate.net Such studies not only deepen our understanding of plant secondary metabolism but also provide new targets for metabolic engineering to produce novel or high-value compounds. The reconstruction of these complex pathways in microbial hosts like yeast is also an active area of research, offering the potential for sustainable and scalable production of these important pharmaceuticals. pnas.org

Applications in Advanced Organic Synthesis and Research Materials

Use as an Intermediate for Complex Heterocyclic Compound Synthesis

The structure of 2-methyl-1-pyrrolinium is foundational for the synthesis of a wide array of more complex heterocyclic systems. chemimpex.com Its cyclic imine functionality is a key reactive handle for constructing elaborate molecular architectures, particularly those containing nitrogen. rsc.org This utility is prominent in the preparation of fused ring systems and in the generation of chiral building blocks essential for pharmaceutical development. rsc.orgnih.gov

The electrophilic nature of the C=N bond in this compound makes it an excellent component in cycloaddition reactions, a powerful strategy for constructing fused ring systems. rsc.org These reactions, such as the [3+2] cycloaddition, involve the reaction of the pyrrolinium ion (or a related derivative like an azomethine ylide) with a dipolarophile to create bicyclic structures in a single, efficient step. rsc.orgmdpi.com This methodology provides access to important heterocyclic cores, such as pyrrolizidines and indolizidines, which are structural motifs found in numerous biologically active alkaloids. rsc.org

For instance, research has demonstrated that deprotonation of 2-methyl-1-pyrroline (B1218662) can generate a nucleophile that reacts with dihalogenated alkyl chains. This process leads to the formation of indolizidine scaffolds through sequential SN2 reactions, effectively fusing a second ring onto the initial pyrroline (B1223166) structure. rsc.org Another key strategy involves 1,3-dipolar cycloaddition reactions, where an azomethine ylide generated from the pyrrolidine (B122466) framework reacts with various dipolarophiles to yield highly functionalized pyrrolizidine (B1209537) ring systems. rsc.orgmdpi.com

Table 1: Examples of Fused Ring Synthesis Methodologies Involving a Pyrroline Core

Reaction Type Reactants Resulting Fused System Ref.
Sequential SN2 2-Methyl-1-pyrroline, Dihaloalkane Indolizidine rsc.org
1,3-Dipolar Cycloaddition Azomethine Ylide, Alkenes/Alkynes Pyrrolizidine rsc.orgmdpi.com
Aza-Cope-Mannich 2-Hydroxy Homopropargyl Tosylamine Substituted Δ¹-Pyrrolines rjptonline.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound and its corresponding neutral form, 2-methyl-1-pyrroline, are pivotal starting materials for generating chiral pyrrolidine derivatives. rsc.orgsioc-journal.cn The prochiral nature of the C=N double bond allows for asymmetric reduction or nucleophilic addition, leading to the formation of a stereocenter at the C2 position. rsc.org

A primary method for achieving this is through biocatalysis, utilizing enzymes known as imine reductases (IREDs). nih.gov These enzymes can reduce 2-methyl-1-pyrroline to either (R)- or (S)-2-methylpyrrolidine with high enantiomeric excess. rsc.orgwiley-vch.de For example, whole-cell catalysts from different Streptomyces strains have been used for the enantioselective synthesis of both (R)- and (S)-2-methylpyrrolidine. ottokemi.com Specifically, one study reported achieving 99.2% enantiomeric excess for the (R)-enantiomer. wiley-vch.de The stereochemical outcome is dictated by the specific enzyme used, allowing for controlled access to either enantiomer. rsc.org

Chemical methods have also been developed. Palladium-catalyzed asymmetric hydrogenation of 2-methyl-1-pyrroline derivatives can produce enantiomerically pure 2-methylpyrrolidine (B1204830) with enantiomeric excess values between 95-98%. Furthermore, reactions involving pyrrolinium ion intermediates generated from more complex chiral precursors can proceed with high stereoselectivity, influenced by existing stereocenters within the molecule. sioc-journal.cn

Table 2: Selected Methods for Chiral Synthesis from 2-Methyl-1-pyrroline

Method Catalyst/Reagent Product Enantiomeric Excess (ee) Ref.
Biocatalytic Reduction Imine Reductase (IRED) from Streptomyces sp. (R)-2-Methylpyrrolidine 99.2% wiley-vch.de
Biocatalytic Reduction Imine Reductase (IRED) from Streptomyces sp. (S)-2-Methylpyrrolidine 92.3% wiley-vch.de
Biocatalytic Reduction Imine Reductase from Candida parapsilosis (S)-2-Methylpyrrolidine 75% nih.gov

Construction of Fused Ring Systems

Role in Development of New Reagents and Catalytic Systems

Beyond serving as a structural intermediate, this compound plays a role in the advancement of chemical catalysis. Its derivatives are integral to the design of new catalytic systems. For example, chiral pyrrolidine structures, synthesized from this compound, are core components of widely used organocatalysts. These catalysts are instrumental in promoting a variety of stereoselective transformations.

The pyrrolidine ring is a privileged scaffold in organocatalysis, particularly in enamine and iminium catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. While this compound itself is not typically the final catalyst, its role as a precursor to chiral 2-methylpyrrolidine is critical. This resulting amine can be further elaborated into more complex and highly effective organocatalysts for reactions such as asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions.

Building Block for Advanced Materials with Specific Chemical Functionality

The chemical properties of this compound make it a candidate for incorporation into advanced materials, such as polymers and functional coatings. chemimpex.com Its ability to be functionalized and polymerized allows for the creation of materials with tailored chemical and mechanical properties. chemimpex.com

Researchers have identified 2-methyl-1-pyrroline and its derivatives as useful building blocks in materials science for creating polymers and other novel materials. chemimpex.com The pyrrolidine ring can be incorporated into polymer backbones or used as a pendant group to introduce specific functionality. For instance, the nitrogen atom can be quaternized to create cationic polymers (polyelectrolytes), which are useful in applications such as gene delivery, water treatment, or as components of ionic liquids. The stability and functionalization potential of the pyrroline ring make it an attractive component for designing materials for specialized applications, including innovative coatings and adhesives. chemimpex.com

Advanced Analytical and Theoretical Approaches in 2 Methyl 1 Pyrrolinium Research

Spectroscopic Methodologies for Structural Characterization and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the direct observation and characterization of chemical species, including transient intermediates that are critical to understanding reaction pathways. In the context of 2-methyl-1-pyrrolinium research, Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy have been particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Observing Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and monitoring the progress of chemical reactions in solution. In the study of this compound and its derivatives, NMR has been employed to identify and characterize reaction intermediates, providing crucial evidence for proposed mechanisms.

For instance, in the synthesis of dialkyl (2-methylpyrrolidin-2-yl)phosphonates from 2-methyl-1-pyrroline (B1218662), ³¹P NMR spectroscopy has been used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product peaks. mdpi.com This allows for real-time tracking of the conversion of the starting materials into the final products.

More directly related to the this compound cation, kinetic and equilibrium studies of the ring-opening of 2-aryl-1-methyl-1-pyrrolinium ions in aqueous solutions have utilized ¹H NMR spectroscopy. cdnsciencepub.com These studies have successfully identified and quantified the equilibrium between the cyclic iminium ion and its ring-opened hydrated form, a protonated 4-methylaminobutyrophenone. cdnsciencepub.com Although the concentration of the ring-opened species at equilibrium is small, its signals are observable in the NMR spectrum, providing a direct window into the dynamic equilibrium. cdnsciencepub.com

Furthermore, in-situ NMR monitoring has proven to be a valuable technique for elucidating reaction mechanisms by detecting transient intermediates. For example, in the iron-catalyzed reductive functionalization of nitro compounds, in-situ NMR monitoring revealed the buildup of azoxybenzene (B3421426) and azobenzene (B91143) as intermediates, indicating a switch in the reaction mechanism under certain conditions. acs.org While not a direct study of this compound, this demonstrates the potential of the technique for identifying short-lived species in related reaction systems. The diastereotopic nature of protons in certain pyrrolidine (B122466) derivatives, influenced by the stereochemistry of the molecule, can lead to complex but informative coupling patterns in ¹H NMR spectra, which aids in structural confirmation. researchgate.net

NMR Application System Studied Key Findings Reference
Reaction MonitoringSynthesis of dialkyl (2-methylpyrrolidin-2-yl)phosphonatesFollowed the disappearance of reactants and formation of products using ³¹P NMR. mdpi.com
Intermediate ObservationRing-opening of 2-aryl-1-methyl-1-pyrrolinium ionsObserved the equilibrium between the cyclic iminium ion and its ring-opened hydrated form using ¹H NMR. cdnsciencepub.com
Mechanistic ElucidationIron-catalyzed reduction of nitro compoundsIdentified transient intermediates like azoxybenzene through in-situ NMR monitoring. acs.org
Structural ConfirmationDihydroxylated pyrrolidine derivativesUtilized diagnostic AA'BB' coupling patterns of diastereotopic protons for structural analysis. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for the detection and characterization of paramagnetic species, including free radicals. cdnsciencepub.com Given that many reactions involving imines and their derivatives can proceed through radical intermediates, EPR is a crucial tool in the study of this compound chemistry.

While direct EPR detection of the this compound radical cation is challenging due to its likely short lifetime, the spin-trapping technique is widely employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient radical to form a more stable, EPR-active radical adduct. researchgate.netnih.gov The hyperfine splitting pattern of the resulting EPR spectrum can often provide information to identify the original, short-lived radical. interchim.fr

Pyrroline-based compounds themselves are often used as spin traps. For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a popular spin trap used to detect a variety of radicals. researchgate.netinterchim.fr The synthesis of novel, more specialized spin traps, such as amphiphilic ones for studying radicals in membranes, has been achieved starting from 2-methyl-1-pyrroline. researchgate.net This highlights the versatility of the pyrroline (B1223166) scaffold in designing tools for radical research.

Studies on 2-aryl substituted pyrrolinium salts have successfully employed EPR spectroscopy to characterize the corresponding carbon-centered radicals generated upon reduction. researchgate.net The analysis of the EPR spectra, in conjunction with theoretical calculations, allows for the determination of the spin density distribution within the radical, revealing the localization of the unpaired electron. researchgate.net Furthermore, EPR has been used to track the water radical cation (H₂O⁺•), which can react with spin traps like DMPO, demonstrating the ability of this technique to probe the formation of highly reactive species in aqueous environments. acs.org

EPR Application System/Technique Key Findings Reference
Radical Characterization2-Aryl substituted pyrrolinium saltsDetected and characterized the corresponding carbon-centered radicals upon reduction. researchgate.net
Spin Trap SynthesisAmphiphilic spin trap2-Methyl-1-pyrroline was used as a starting material for the synthesis of a novel spin trap. researchgate.net
Detection of Reactive SpeciesWater radical cation (H₂O⁺•)Tracked the formation of H₂O⁺• through its reaction with DMPO. acs.org
General Radical DetectionSpin Trapping with DMPODMPO, a pyrroline derivative, is a widely used spin trap for identifying various short-lived radicals. researchgate.netinterchim.fr

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical structures and reactions at the molecular level. For this compound, quantum chemical studies have been instrumental in predicting its reactivity, understanding its electronic structure, and modeling complex reaction mechanisms.

Electronic Structure Calculations for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, which in turn governs their reactivity. beilstein-journals.orgmdpi.com By calculating properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials, researchers can predict how a molecule like this compound will interact with other chemical species.

For example, computational studies on imine reductases (IREDs) that act on 2-methyl-1-pyrroline have been performed to understand the stereoselectivity of the reduction. rsc.org These studies involve modeling the docking of the substrate into the enzyme's active site and analyzing the interactions that favor the formation of one stereoisomer over the other. Such calculations are crucial for the computational design and engineering of enzymes with improved or reversed stereoselectivity. rsc.org

DFT calculations have also been employed to study the electronic structure of related pyrroline systems. For instance, in the [3+2] cycloaddition reaction of pyrroline-1-oxide, DFT calculations of the frontier molecular orbitals (FMOs) and reactivity indices were used to explain the observed regioselectivity. researchgate.net Similarly, the electronic structures of metal complexes containing pyrroline-based ligands have been investigated to understand their catalytic properties. acs.org These studies, while not always focused directly on this compound, provide a framework for understanding how its electronic properties can be calculated and how these properties dictate its chemical behavior.

Computational Approach System Studied Predicted Property/Insight Reference
Enzyme-Substrate DockingImine reductase with 2-methyl-1-pyrrolineMechanism of stereoselective control in the enzymatic reduction. rsc.org
Frontier Molecular Orbital (FMO) TheoryCycloaddition of pyrroline-1-oxideExplanation of regioselectivity based on HOMO-LUMO interactions. researchgate.net
Density Functional Theory (DFT)Pyrrolidine-2,3-dione synthesisDetermination of the most favorable reaction pathway. beilstein-journals.orgbeilstein-journals.org
DFT and UPSHalogenated phenylacetylene (B144264) on Cu₂OAnalysis of charge transfer dynamics and electronic structure modulation. acs.org

Modeling of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction. researchgate.net

For reactions involving pyrroline derivatives, DFT calculations have been successfully used to model complex reaction mechanisms. For example, a detailed mechanistic study of the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine was conducted using DFT. beilstein-journals.orgbeilstein-journals.org The calculations identified the most favorable reaction pathway by comparing the activation energies of different possible routes, revealing that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.orgbeilstein-journals.org

Similarly, the mechanism of the [3+2] cycloaddition reaction between pyrroline-1-oxide and an alkene has been investigated theoretically. researchgate.net The calculations showed that the reaction proceeds through a concerted and asynchronous mechanism, and the calculated activation energies for different stereochemical pathways were in good agreement with experimental observations. researchgate.net The identification of transition state structures is crucial, and methods like synchronous transit-guided quasi-Newton (QST) or the use of intrinsic reaction coordinate (IRC) calculations help to confirm that a located transition state indeed connects the correct reactants and products. researchgate.net These computational approaches provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.

Reaction Type Computational Method Key Mechanistic Insight Reference
Amine addition to 3-pyrroline-2-oneDFT (B3LYP)The reaction is kinetically controlled, proceeding through the lowest energy transition state. beilstein-journals.orgbeilstein-journals.org
[3+2] CycloadditionDFT (B3LYP)The reaction is concerted and asynchronous; activation energies explain the observed stereoselectivity. researchgate.net
General Reaction Pathway AnalysisVarious ab initio methodsLocation of minima, transition states, and following the intrinsic reaction coordinate (IRC). researchgate.net

Kinetic Investigations and Reaction Rate Determinations

Understanding the rates at which chemical reactions occur is fundamental to controlling chemical processes and unraveling their mechanisms. Kinetic studies on this compound and related compounds have provided quantitative data on their reactivity.

A key example is the kinetic analysis of the ring-opening of 2-aryl-1-methyl-1-pyrrolinium ions in aqueous solution. cdnsciencepub.com By monitoring the reaction over time, researchers were able to determine the equilibrium constant for the hydration of the iminium ion to its ring-opened form. This study also determined the pKa values for the equilibrium between the protonated and neutral forms of the ring-opened species. cdnsciencepub.com

In the field of biocatalysis, the enzymatic reduction of 2-methyl-1-pyrroline has been kinetically characterized. An imine reductase from Candida parapsilosis was shown to catalyze the reduction of 2-methyl-1-pyrroline to (S)-2-methylpyrrolidine. nih.gov The specific activity of the enzyme for this reaction was determined to be 44 ± 2 mU/mg, which is comparable to other known imine reductases. nih.gov Such kinetic data is essential for evaluating the efficiency of a biocatalyst and its potential for application in chemical synthesis.

Furthermore, in the context of hydrodenitrogenation (HDN) catalysis, the reaction of 2-methylpyrrolidine (B1204830) (the reduced form of 2-methyl-1-pyrroline) has been studied. researchgate.net In these studies, 2-methyl-1-pyrroline is observed as a primary product of the dehydrogenation of 2-methylpyrrolidine. The reaction rates and product selectivities were measured under various conditions, providing insight into the reaction network and the catalytic activity of the NiMo/γ-Al₂O₃ catalyst. researchgate.net

Reaction System Kinetic Parameter Measured Value/Finding Reference
Ring-opening of 2-aryl-1-methyl-1-pyrrolinium ionsEquilibrium constant (K) for hydrationK values ranged from 0.06 to 0.17 depending on the aryl substituent. cdnsciencepub.com
Enzymatic reduction of 2-methyl-1-pyrrolineSpecific activity44 ± 2 mU/mg for the imine reductase from Candida parapsilosis. nih.gov
Dehydrogenation of 2-methylpyrrolidineProduct selectivity2-Methyl-1-pyrroline was a major primary product with an initial selectivity of about 80%. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methyl 1 Pyrrolinium

Development of Highly Efficient and Sustainable Synthetic Strategies

The future of chemical synthesis lies in the development of sustainable and efficient methodologies. For 2-methyl-1-pyrrolinium and its derivatives, research is increasingly focused on biocatalysis, which offers high selectivity under mild, environmentally benign conditions.

A significant area of research is the enantioselective enzymatic synthesis of chiral 2-methylpyrrolidine (B1204830), a reduction product of this compound. This is particularly valuable as chiral amines are critical building blocks in pharmaceuticals. chemimpex.com Studies have successfully employed whole-cell catalysts from Streptomyces species to achieve these transformations. For instance, different strains can produce either the (R)- or (S)-enantiomer of 2-methylpyrrolidine with high enantiomeric excess. wiley-vch.de

Imine reductases (IREDs) are at the forefront of this research. These enzymes, which catalyze the reduction of C=N bonds, have been identified and characterized for their ability to asymmetrically reduce 2-methyl-1-pyrroline (B1218662). acs.org The discovery of enantio-complementary IREDs, capable of producing either stereoisomer of the product amine, has been a major breakthrough. Future work will likely focus on discovering new IREDs with broader substrate scopes, higher activities, and enhanced stability, as well as engineering existing enzymes to optimize their performance for industrial-scale synthesis.

Biocatalyst SystemSubstrateProductKey FindingsReference(s)
Whole cells of Streptomyces sp. GF35872-Methyl-1-pyrroline(S)-2-MethylpyrrolidineDemonstrates (S)-selective reduction.
Whole cells of Streptomyces sp. GF35462-Methyl-1-pyrroline(R)-2-MethylpyrrolidineDemonstrates (R)-selective reduction.
IRED-4 (Imine Reductase)2-Methyl-1-pyrroline(S)-2-Methylpyrrolidine(S)-selective with 33% enantiomeric excess (ee). acs.org
IRED-5 (Imine Reductase)2-Methyl-1-pyrroline(R)-2-MethylpyrrolidineHighly (R)-selective with 97% enantiomeric excess (ee). acs.org
Candida parapsilosis IRED (CpIM1)2-Methyl-1-pyrroline(S)-2-MethylpyrrolidineCatalyzes reduction with ~30% conversion and 75% ee.

Exploration of Novel Reactivity Patterns and Chemical Transformations

2-Methyl-1-pyrroline is a valued building block due to its stability and ease of functionalization, allowing researchers to explore novel chemical pathways. chemimpex.comchemimpex.com As the conjugate base of this compound, its reactivity is central to the development of new synthetic methodologies. nih.gov

Current research utilizes it as an intermediate in the synthesis of diverse heterocyclic compounds, which are foundational structures in medicinal chemistry. chemimpex.comchemimpex.com One notable area is the synthesis of phosphorylated nitrones, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO). mdpi.com The synthesis involves the reaction of 2-methyl-1-pyrroline with diethyl phosphite (B83602), followed by oxidation of the resulting pyrrolidine (B122466) intermediate. mdpi.com These phosphorylated compounds are of interest as spin-trapping agents and potential therapeutics. mdpi.com

Another documented transformation is the reaction of 2-methyl-1-pyrroline with 2-oxopropanal to produce the important flavor compound 2-acetyl-1-pyrroline. chemicalbook.com Future explorations will likely focus on expanding the repertoire of reactions involving the this compound cation. This could include its use in multicomponent reactions, cycloadditions, and as a precursor for generating more complex molecular scaffolds, driven by its electrophilic iminium character.

Reactant(s)Product ClassTransformation TypeSignificanceReference(s)
Diethyl phosphite, then an oxidizing agentPhosphorylated NitronesAddition, then OxidationSynthesis of spin-trapping agents like DEPMPO. mdpi.com
2-OxopropanalAcyl-pyrrolinesCondensation/RearrangementForms the key flavor compound 2-acetyl-1-pyrroline. chemicalbook.com
NADPH (catalyzed by IREDs)Chiral PyrrolidinesAsymmetric ReductionAccess to enantiomerically pure pharmaceutical building blocks. acs.org
4-Pentyn-1-amine (B190168) (catalyzed by Rh(I) complexes)2-Methyl-1-pyrrolineIntramolecular HydroaminationFormation of the pyrroline (B1223166) ring system. chemicalbook.com

Deeper Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

In nature, the closely related N-methyl-Δ1-pyrrolinium cation is a critical intermediate in the biosynthesis of a wide range of valuable tropane (B1204802) and nicotine (B1678760) alkaloids. nih.govmdpi.com Understanding these biosynthetic pathways is essential for harnessing them for sustainable production of pharmaceuticals. nih.gov

Significant progress has been made in elucidating the enzymatic cascade that produces N-methylpyrrolinium from L-ornithine. nih.gov This involves a three-enzyme pathway: ornithine decarboxylase, putrescine N-methyltransferase, and a diamine oxidase. nih.gov Researchers have successfully constructed this pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, achieving de novo production of N-methylpyrrolinium. nih.gov Future work aims to optimize these microbial factories by overcoming metabolic bottlenecks and increasing final titers, laying the foundation for the heterologous biosynthesis of complex alkaloids. nih.gov

Concurrently, research is delving into the mechanistic details of enzymes that act on these cyclic imines. Studies on imine reductases (IREDs) have revealed key structural features that control their stereoselectivity toward 2-methyl-1-pyrroline. rsc.org IREDs are often categorized based on a key catalytic residue in their active site; "Y-type" IREDs use a tyrosine residue as the proton donor, while "D-type" IREDs use an aspartate residue. rsc.org This single amino acid difference often inverts the stereochemical outcome of the reduction. rsc.org Deeper mechanistic and computational studies will be crucial for the rational design of enzymes with tailored specificities. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of biocatalysis with continuous flow chemistry represents a significant leap towards efficient and scalable chemical manufacturing. mdpi.com Research has demonstrated the successful biocatalytic reduction of 2-methyl-1-pyrroline in a continuous flow system. acs.org

In a representative setup, an imine reductase (such as IRED-4 or IRED-5) and a glucose dehydrogenase (for regenerating the NADPH cofactor) are co-immobilized onto a solid support and packed into a reactor column. acs.org A solution containing 2-methyl-1-pyrroline, glucose, and a catalytic amount of the NADP+ cofactor is then continuously pumped through the reactor. acs.org This approach offers several advantages, including simplified product purification, enhanced enzyme stability, and the ability to operate continuously for extended periods, making it highly attractive for industrial applications. acs.orgmdpi.com

Future research will likely focus on optimizing these flow systems by exploring different immobilization techniques, reactor designs, and methods for in-line monitoring and purification. The development of multi-enzyme cascades in flow reactors, potentially mimicking biosynthetic pathways, could enable the automated, continuous synthesis of complex molecules starting from simple precursors, with this compound serving as a key intermediate. mdpi.com

Flow Reactor ComponentSubstrateConversionEnantiomeric Excess (ee)Key FeatureReference(s)
Immobilized IRED-4 & GDH2-Methyl-1-pyrroline>99%33% (S)-selectiveContinuous enzymatic reduction. acs.org
Immobilized IRED-5 & GDH2-Methyl-1-pyrroline>99%97% (R)-selectiveHigh stereoselectivity in a flow system. acs.org

Applications in Supramolecular Chemistry and Molecular Recognition (Focus on chemical principles)

While direct applications of this compound in synthetic supramolecular assemblies are not yet widely reported, its interactions with enzymes provide a powerful case study in molecular recognition. The ability of imine reductases to distinguish between the two faces of the prochiral imine bond of this compound is a classic example of host-guest chemistry, where the enzyme's active site (the host) precisely recognizes and binds the substrate (the guest). rsc.org

The chemical principles governing this recognition are under active investigation. The stereochemical outcome of the reduction is dictated by specific, non-covalent interactions between the pyrrolinium ion and amino acid residues in the enzyme's active site. rsc.org For example, the orientation of the substrate is controlled by electrostatic interactions, which allows for the hydride transfer from the NADPH cofactor to occur on a specific face of the C=N bond. rsc.org The nature of the catalytic residue (e.g., tyrosine vs. aspartate) that protonates the resulting amine further solidifies the stereochemistry. rsc.org

Future research in this area will likely involve using this compound as a probe to understand the fundamentals of enzyme catalysis and molecular recognition. Furthermore, insights gained from these biological systems could inspire the design of synthetic receptors or "artificial enzymes." A synthetic host molecule could be designed with a binding pocket that complements the size, shape, and charge of the this compound cation, potentially enabling its use in selective sensing, separation, or catalysis, thereby bridging the gap between biocatalysis and synthetic supramolecular chemistry.

Q & A

What are the standard synthetic routes for 2-Methyl-1-pyrrolinium, and how can their efficiency be optimized?

Basic Research Focus
this compound is typically synthesized via quaternization of 2-methylpyrrolidine using alkyl halides or methyl triflate under inert conditions. Key parameters affecting yield include solvent polarity (e.g., acetonitrile vs. dichloromethane), reaction temperature (40–80°C), and stoichiometric ratios of reactants . Optimization strategies involve systematic variation of these parameters using Design of Experiments (DoE) frameworks to identify synergistic effects. For reproducibility, ensure strict anhydrous conditions and monitor reaction progress via TLC or in-situ NMR .

How should researchers characterize this compound to confirm structural identity and purity?

Basic Research Focus
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon backbone. Compare chemical shifts with computed spectra (e.g., DFT) to resolve ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out side products.
  • Elemental Analysis : Validate stoichiometry with ≤0.3% deviation from theoretical values.
  • Hygroscopicity Testing : Monitor mass changes under controlled humidity to assess stability .
    Document all raw data in supplementary materials to enable peer validation .

What strategies are recommended for resolving contradictions in spectroscopic data when analyzing this compound derivatives?

Advanced Research Focus
Contradictions (e.g., unexpected 1H^1H NMR splitting or anomalous IR stretches) often arise from:

  • Conformational Isomerism : Use variable-temperature NMR to probe dynamic equilibria.
  • Impurity Artifacts : Employ preparative HPLC to isolate pure fractions and re-analyze.
  • Solvent Effects : Compare spectra in deuterated solvents (DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts .
    Cross-validate findings with X-ray crystallography or computational simulations (e.g., Gaussian) to resolve structural uncertainties .

How can computational modeling be integrated with experimental studies to elucidate reaction mechanisms involving this compound?

Advanced Research Focus
Mechanistic studies benefit from hybrid experimental-computational workflows:

  • Transition State Analysis : Use DFT (B3LYP/6-31G*) to map energy profiles for quaternization or nucleophilic substitution reactions.
  • Kinetic Isotope Effects (KIE) : Compare experimental KIE values with computed barriers to validate proposed pathways.
  • Solvent Modeling : Apply COSMO-RS to predict solvent effects on reaction rates and selectivity .
    Publish computational parameters (basis sets, convergence criteria) and raw output files to ensure reproducibility .

What are the best practices for designing kinetic studies on this compound in catalytic applications?

Advanced Research Focus
For catalytic cycles (e.g., organocatalysis):

  • Rate Law Determination : Conduct pseudo-first-order experiments under excess substrate conditions. Monitor consumption via UV-Vis or GC-MS.
  • Activation Energy Calculation : Use the Arrhenius equation with rate constants measured at 3+ temperatures.
  • Control Experiments : Include blank runs (no catalyst) and competitive inhibition tests to confirm catalytic role.
    Report confidence intervals for rate constants and statistical significance (p < 0.05) using tools like OriginLab or Python’s SciPy .

How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH, ΔG) of this compound salts?

Advanced Research Focus
Discrepancies often stem from:

  • Experimental Calorimetry Errors : Validate DSC/TGA data with adiabatic calorimetry and ensure proper baseline correction.
  • Computational Assumptions : Compare DFT-derived thermodynamic values (e.g., Gibbs free energy) with experimental data, noting approximations (e.g., gas-phase vs. solvated models).
  • Ion-Pairing Effects : Use conductometric titration to assess counterion influence on stability .
    Publish raw calorimetry traces and computational input files to facilitate third-party verification .

Methodological Guidelines for Reporting

  • Data Reproducibility : Follow BJOC standards: Include detailed synthetic procedures, characterization data, and statistical analyses in the main text or supplementary materials .
  • Literature Review : Use tools like SciFinder or Reaxys to identify gaps (e.g., understudied derivatives) and align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Conflict Resolution : For contradictory results, apply multi-technique validation and transparently document limitations in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.